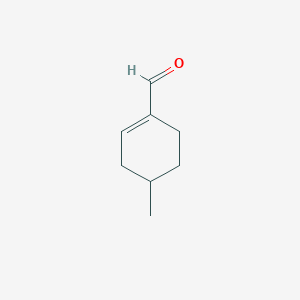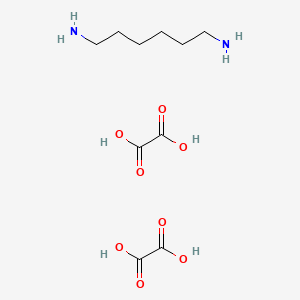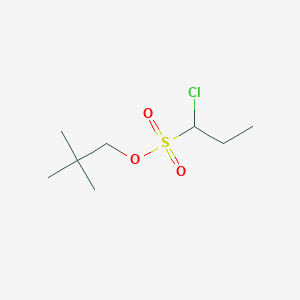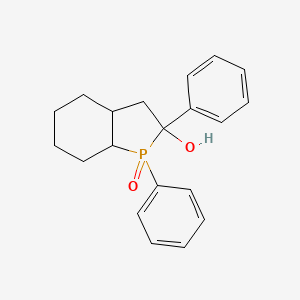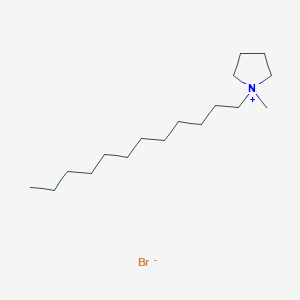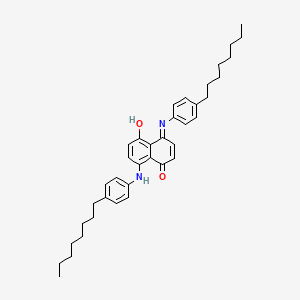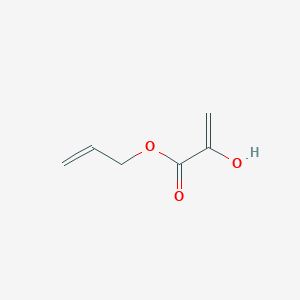![molecular formula C15H19NO B14372523 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol CAS No. 89936-98-1](/img/structure/B14372523.png)
2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminophenyl)-6-methylidenebicyclo[321]octan-2-ol is a complex organic compound characterized by a bicyclic structure with an aminophenyl group and a methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol typically involves multiple steps, starting from commercially available precursors. One common approach is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . This reaction proceeds with high stereocontrol, yielding the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as the use of flow chemistry and scalable reaction conditions, can be applied to produce this compound on a larger scale. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Its unique structure may lead to the development of new pharmaceuticals with specific biological activities.
Industry: The compound can be used in the development of new materials with specialized properties.
Mecanismo De Acción
The mechanism by which 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octene: This compound shares a similar bicyclic structure but differs in the arrangement of its carbon atoms.
2-Azabicyclo[3.2.1]octane: This nitrogen-containing heterocycle has significant potential in drug discovery and shares structural similarities with 2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol.
Uniqueness
2-(2-Aminophenyl)-6-methylidenebicyclo[321]octan-2-ol is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89936-98-1 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
2-(2-aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C15H19NO/c1-10-8-12-9-11(10)6-7-15(12,17)13-4-2-3-5-14(13)16/h2-5,11-12,17H,1,6-9,16H2 |
Clave InChI |
OSGPNBHKBFFQSP-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC2CC1CCC2(C3=CC=CC=C3N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)
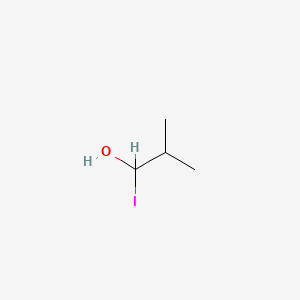
![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
